4-(Isoxazol-5-yl)phenol
Overview
Description
4-(Isoxazol-5-yl)phenol is a chemical compound that features a phenol group attached to an isoxazole ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes, which forms the isoxazole ring . The phenol group can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 4-(Isoxazol-5-yl)phenol may involve large-scale cycloaddition reactions using nitrile oxides and suitable dipolarophiles under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isoxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(Isoxazol-5-yl)phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Isoxazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in various chemical interactions. These interactions can affect biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Isoxazol-3-yl)phenol
- 4-(Isoxazol-4-yl)phenol
- 4-(Isoxazol-2-yl)phenol
Comparison
4-(Isoxazol-5-yl)phenol is unique due to the position of the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
4-(1,2-oxazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYAEXWKAXWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627810 | |
Record name | 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502658-76-6 | |
Record name | 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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